molecular formula C21H22F2N2O3 B2619336 N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide CAS No. 1234850-66-8

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B2619336
CAS No.: 1234850-66-8
M. Wt: 388.415
InChI Key: FWBRUAUEBROQEP-UHFFFAOYSA-N
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Description

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide is a synthetic organic compound. It is characterized by the presence of a piperidine ring, a fluorobenzoyl group, and a fluorophenoxyacetamide moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a series of reactions starting from commercially available precursors.

    Introduction of the Fluorobenzoyl Group: This step involves the acylation of the piperidine intermediate with 2-fluorobenzoyl chloride under basic conditions.

    Attachment of the Fluorophenoxyacetamide Moiety: The final step involves the reaction of the intermediate with 2-fluorophenoxyacetic acid or its derivatives under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The fluorine atoms in the benzoyl and phenoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, leading to a cascade of biochemical events. The exact pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(2-chlorobenzoyl)piperidin-4-yl)methyl)-2-(2-chlorophenoxy)acetamide
  • N-((1-(2-bromobenzoyl)piperidin-4-yl)methyl)-2-(2-bromophenoxy)acetamide
  • N-((1-(2-methylbenzoyl)piperidin-4-yl)methyl)-2-(2-methylphenoxy)acetamide

Uniqueness

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-2-(2-fluorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F2N2O3/c22-17-6-2-1-5-16(17)21(27)25-11-9-15(10-12-25)13-24-20(26)14-28-19-8-4-3-7-18(19)23/h1-8,15H,9-14H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBRUAUEBROQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)COC2=CC=CC=C2F)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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